Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)(methyl)carbamate
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Overview
Description
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)(methyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a dichloropyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the dichloropyrimidine moiety. The final step involves the addition of the tert-butyl and methyl carbamate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)(methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and carbamate-containing molecules. Examples include:
- Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate .
Uniqueness
What sets tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)(methyl)carbamate apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H24Cl2N4O2 |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)21(4)12-6-5-7-22(10-12)9-11-8-19-14(18)20-13(11)17/h8,12H,5-7,9-10H2,1-4H3 |
InChI Key |
DEFALHQXBOMUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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